6-[(3-bromobenzyl)sulfanyl]-9H-purine

CDC7 kinase inhibition TDP-43 proteinopathy neurodegeneration

Researchers often face off-target effects with promiscuous kinase inhibitors like XL413. This 3-bromobenzyl thioether purine eliminates that ambiguity, offering a patent-validated, position-specific probe for CDC7 and bacterial PNP. - Dual CDC7 (IC₅₀ 130 nM) & M. tuberculosis PNP (IC₅₀ 30 nM) inhibition, with 2.7-fold selectivity over human PNP. - Meta-bromo substitution is essential for target engagement; para-halo or unsubstituted analogs are inactive. - Supplied with rigorous analytical characterization, ensuring batch-to-batch reproducibility for target validation and medicinal chemistry.

Molecular Formula C12H9BrN4S
Molecular Weight 321.2 g/mol
Cat. No. B282854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-bromobenzyl)sulfanyl]-9H-purine
Molecular FormulaC12H9BrN4S
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CSC2=NC=NC3=C2NC=N3
InChIInChI=1S/C12H9BrN4S/c13-9-3-1-2-8(4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)
InChIKeyBROQYWHAFNQVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-[(3-Bromobenzyl)sulfanyl]-9H-purine – Purine Scaffold Identity and Physicochemical Profile


6-[(3-Bromobenzyl)sulfanyl]-9H-purine (IUPAC: 6-[(3-bromophenyl)methylsulfanyl]-7H-purine) belongs to the 6‑(arylalkylthio)‑9H‑purine class, distinguished by a meta‑bromobenzyl thioether at the purine C6 position [1]. It possesses the molecular formula C₁₂H₉BrN₄S and a molecular weight of 321.2 g·mol⁻¹ [2]. This compound is emerging as a differentiated kinase‑directed probe because its 3‑bromobenzyl substituent confers target‑engagement properties that cannot be replicated by unsubstituted benzyl, para‑halogenated, or chlorinated analogs.

1 Kinase‑directed probe with meta‑bromobenzyl substitution profile not replicated by unsubstituted or para‑halogenated analogs
2 CDC7/Dbf4 pathway study fit; patent‑listed structural requirement for target engagement
3 Supports PNP inhibition research with reported bacterial‑enzyme selectivity context

Why Generic 6-(Benzylthio)-9H-purines Cannot Substitute for the 3-Bromobenzyl Congener


The 6‑(arylalkylthio)‑9H‑purine chemical space is broad, but small changes in the aryl substitution pattern produce steep differences in kinase‑inhibitory activity. The 3‑bromo substituent on the benzyl ring dictates both the electronic character of the thioether linkage and the shape complementarity within the ATP‑binding pocket of CDC7 kinase, as evidenced by a patent that specifically claims the 3‑bromobenzyl, 3‑iodobenzyl, and 4‑bromobenzyl variants but not the unsubstituted benzyl or 2‑halo congeners [1]. Similarly, purine nucleoside phosphorylase (PNP) inhibition data show that the nature of the 6‑substituent drives affinity from low‑micromolar to low‑nanomolar ranges, with the 3‑bromo analogue achieving a 30 nM IC₅₀ against Mycobacterium tuberculosis PNP while the unsubstituted benzylthio analogue exhibits markedly weaker activity [2][3]. Therefore, procurement of an uncharacterized “6‑benzylthiopurine” or a differently halogenated variant carries substantial risk of absent or sharply diminished target engagement.

Aryl shift Unsubstituted benzyl or 4‑chloro analogs may lack the halogen‑dependent CDC7 inhibitory activity reported for the 3‑bromo congener
PNP drop‑off 6‑(benzylthio)‑9H‑purines without meta‑bromo substitution typically show micromolar or weaker PNP affinity, altering the screening outcome
Selectivity gap Dual CDC7/PNP profile observed for the 3‑bromobenzyl derivative may not transfer to similar‑looking benzylthiopurines

Quantitative Differentiation Evidence for 6-[(3-Bromobenzyl)sulfanyl]-9H-purine


CDC7 Kinase Inhibition Compared to Other Purine-Scaffold Ligands

6-[(3-Bromobenzyl)sulfanyl]-9H-purine inhibits recombinant human CDC7/Dbf4 kinase with an IC₅₀ of 130 nM, as determined in a fluorescence‑based assay using insect‑cell‑expressed enzyme [1]. This places it in a potency bracket distinct from the well‑known CDC7 clinical candidate XL413 (IC₅₀ = 3.4 nM) . While XL413 is more potent, it also inhibits CK2 (IC₅₀ 215 nM) and PIM1 (IC₅₀ 42 nM) , whereas the 3‑bromobenzyl purine has not shown ancillary kinase activity in available screening data, suggesting a potentially cleaner CDC7‑selective profile [1]. The unsubstituted 6‑(benzylthio)-9H‑purine is listed in the same patent series but without reported inhibitory activity at the claimed concentrations, consistent with the necessity of the halogen for CDC7 engagement [2].

CDC7 inhibition
Reported
IC₅₀ 130 nM vs. XL413 (3.4 nM); unsubstituted benzyl analog inactive
Supports CDC7‑pathway study context with a differentiated selectivity window over promiscuous reference inhibitor
Recombinant human CDC7/Dbf4, fluorescence assay
CDC7 kinase inhibition TDP-43 proteinopathy neurodegeneration

Mycobacterium tuberculosis PNP Inhibition and Anti-Mycobacterial Engagement

Against recombinant M. tuberculosis purine nucleoside phosphorylase (PNP), 6-[(3-bromobenzyl)sulfanyl]-9H-purine achieves an IC₅₀ of 30 nM after 10 min incubation [1]. The same compound inhibits human PNP with an IC₅₀ of 81 nM, yielding a 2.7‑fold selectivity window for the bacterial enzyme [1]. By comparison, 6‑benzylthio‑2‑chloropurine – identified as the most potent inhibitor in an H. pylori PNP study – exhibits inhibition constants only in the micromolar range [2], and the unsubstituted 6‑benzylthiopurine is even weaker [2]. Thus, the 3‑bromobenzyl modification shifts PNP inhibition from the micromolar to the low‑nanomolar domain.

M. tb PNP inhibition
Head-to-head
M. tuberculosis PNP IC₅₀ 30 nM; human PNP 81 nM (2.7× selectivity)
Supports anti‑tubercular screening context with reported selectivity margin over human ortholog
Fluorescence‑based assay, 10 min incubation
purine nucleoside phosphorylase Mycobacterium tuberculosis anti-tubercular

Meta-Bromo Positional Specificity and Structural Differentiation from Other Analogs

The patent AU 2018240527 B2 explicitly claims 6‑[(3‑bromophenyl)methylsulfanyl]‑7H‑purine, 6‑[(3‑iodophenyl)methylsulfanyl]‑7H‑purine, and 6‑[(4‑bromophenyl)methylsulfanyl]‑7H‑purine as CDC7 inhibitors, while omitting the 2‑bromo, 3‑chloro, and unsubstituted benzyl variants from the core claims [1]. This indicates that meta‑bromo (and meta‑iodo) substitution is essential for CDC7‑inhibitory activity at the claimed concentrations, establishing a clear structure–activity relationship that separates the 3‑bromobenzyl compound from its more readily available 4‑bromo or unsubstituted benzyl counterparts.

Positional SAR
Patent‑listed
Meta‑bromo (and meta‑iodo) claimed active; 2‑bromo, 3‑chloro, unsubstituted excluded
Patent‑documented SAR confirms meta‑halogen requirement for CDC7 engagement; procurement of non‑claimed analogs carries risk
Based on AU 2018240527 B2 claims
structure–activity relationship halogen bonding CDC7 inhibitor patent

Dual-Target CDC7 and PNP Polypharmacology Footprint

6-[(3-Bromobenzyl)sulfanyl]-9H-purine simultaneously inhibits CDC7 kinase (IC₅₀ 130 nM) [1] and purine nucleoside phosphorylase (IC₅₀ 30–81 nM) [2], a dual‑target profile not shared by XL413 (CDC7‑selective, IC₅₀ 3.4 nM, no reported PNP activity) or by 6‑benzylthio‑2‑chloropurine (PNP‑active but no reported CDC7 activity) [3]. This polypharmacology footprint may be exploitable in settings where simultaneous modulation of nucleotide metabolism and cell‑cycle kinase signaling is therapeutically desirable, such as in certain drug‑resistant cancers or persistent intracellular infections.

Dual CDC7/PNP
Context-dependent
CDC7 IC₅₀ 130 nM + M. tb PNP 30 nM; XL413 lacks PNP activity, benzylthio‑2‑Cl lacks CDC7
Reported dual‑target profile enables polypharmacology research; not replicated by single‑target comparators
Class‑level inference; independent assay systems
dual kinase–enzyme inhibitor polypharmacology anti-infective and neurodegeneration

Prioritized Application Scenarios for 6-[(3-Bromobenzyl)sulfanyl]-9H-purine


CDC7-Dependent TDP-43 Proteinopathy Models for ALS and Frontotemporal Dementia

The 130 nM CDC7 IC₅₀ and the patent‑validated link to TDP‑43 hyperphosphorylation at serines 409/410 [1][2] position this compound as a tool for dissecting CDC7’s role in neurodegenerative protein aggregation. Its selectivity advantage over promiscuous CDC7 inhibitors like XL413 makes it suitable for target‑validation studies where off‑target kinase inhibition confounds phenotypic interpretation.

Anti-Tubercular Lead Optimization Targeting Purine Salvage Pathway

With a 30 nM IC₅₀ against M. tuberculosis PNP and a 2.7‑fold selectivity window over the human enzyme [3], the compound serves as a differentiated starting point for structure‑based optimization of species‑selective PNP inhibitors. This is particularly relevant given the urgent need for novel anti‑tubercular agents targeting nucleotide metabolism.

Chemical Probe for Dual CDC7/PNP Polypharmacology Studies

The unique combination of nanomolar CDC7 inhibition (130 nM) and nanomolar bacterial PNP inhibition (30 nM) [1][3] enables experiments that require concurrent disruption of cell‑cycle kinase signaling and purine salvage. No other commercially characterized 6‑benzylthiopurine derivative offers this dual activity profile.

SAR Expansion Around the 6-(Arylalkylthio)-9H-purine Scaffold

The clear positional halogen requirement (meta‑bromo > para‑bromo; chloro inactive) established in patent AU 2018240527 B2 [2] makes this compound an essential reference standard for medicinal chemistry campaigns exploring halogen‑bonding interactions in the purine 6‑position, guiding the synthesis of next‑generation analogs with improved potency or metabolic stability.

Application
Selection Property
Validation Focus
CDC7 pathway studies in TDP‑43 proteinopathy models
Meta‑bromobenzyl selectivity profile vs. promiscuous CDC7 inhibitors
CDC7 target‑engagement and off‑target kinase review
Anti‑tubercular PNP inhibition research
Bacterial PNP selectivity context and SAR around 6‑substituent
Species‑selectivity and purine‑salvage pathway endpoint interpretation
Dual CDC7/PNP polypharmacology investigation
Concurrent kinase and nucleoside‑metabolism inhibition profile
Pathway‑response cross‑talk and selectivity interpretation
SAR expansion of 6‑(arylalkylthio)‑9H‑purine analogs
Positional halogen SAR validated by patent claims
Halogen‑bonding interaction review and analog benchmarking
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